molecular formula C15H13NO B13658239 (2-Phenylbenzofuran-3-yl)methanamine

(2-Phenylbenzofuran-3-yl)methanamine

Katalognummer: B13658239
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: URIOIRFUJCPOPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Phenylbenzofuran-3-yl)methanamine is an organic compound with the molecular formula C15H13NO. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields. This compound features a benzofuran ring system substituted with a phenyl group and a methanamine group, making it a unique structure with potential for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of (2-Phenylbenzofuran-3-yl)methanamine may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and advanced reaction conditions to achieve efficient production. The use of continuous flow reactors and other modern techniques can further enhance the scalability and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Phenylbenzofuran-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2-Phenylbenzofuran-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic applications. Research has indicated that these compounds may act as inhibitors of specific enzymes or receptors, making them candidates for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of dyes, polymers, and other materials. Its unique chemical properties make it suitable for various industrial applications, including the production of specialty chemicals .

Wirkmechanismus

The mechanism of action of (2-Phenylbenzofuran-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzofuran derivatives such as 2-Phenylbenzofuran, 3-Phenylbenzofuran, and various substituted benzofurans. These compounds share the benzofuran core structure but differ in their substituents and functional groups .

Uniqueness

What sets (2-Phenylbenzofuran-3-yl)methanamine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methanamine group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C15H13NO

Molekulargewicht

223.27 g/mol

IUPAC-Name

(2-phenyl-1-benzofuran-3-yl)methanamine

InChI

InChI=1S/C15H13NO/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9H,10,16H2

InChI-Schlüssel

URIOIRFUJCPOPM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.